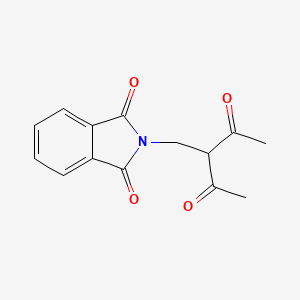![molecular formula C13H24ClNO3 B2955402 2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide CAS No. 2411254-58-3](/img/structure/B2955402.png)
2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide, also known as A-582941, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has been extensively researched for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
The α7 nAChR is a ligand-gated ion channel that is activated by the binding of acetylcholine or other agonists. Activation of this receptor leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. 2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide acts as a selective agonist of the α7 nAChR, binding to the receptor and inducing its activation. This leads to the modulation of various neurotransmitter systems, including glutamate, dopamine, and serotonin, which are involved in cognitive and behavioral processes.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide has several biochemical and physiological effects, including the enhancement of cognitive function, the modulation of neurotransmitter systems, and the reduction of inflammation. 2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide has been shown to improve learning and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, 2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin, which are involved in cognitive and behavioral processes. Finally, 2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide has been shown to reduce inflammation in the brain, which is implicated in the pathophysiology of various neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide is its high affinity and selectivity for the α7 nAChR, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. Additionally, 2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the main limitations of 2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide is its potential toxicity, which has been observed in some animal studies. Additionally, 2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on 2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide. One potential avenue is the development of more selective and potent α7 nAChR agonists, which could have improved therapeutic efficacy and reduced toxicity. Additionally, 2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide could be tested in human clinical trials to determine its safety and efficacy in various neurological and psychiatric disorders. Finally, 2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide could be used as a tool to study the role of the α7 nAChR in various cognitive and behavioral processes, which could lead to a better understanding of the pathophysiology of neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide involves a multi-step process, starting with the reaction of 2-chloro-N-(2-methylpropyl)acetamide with 3-hydroxypropanol in the presence of a base catalyst. The resulting intermediate is then treated with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 3-hydroxypropyl oxirane to yield 2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide.
Scientific Research Applications
2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide has been the subject of extensive scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that 2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide has a high affinity and selectivity for the α7 nAChR, which is involved in various cognitive and behavioral processes. This receptor has been implicated in the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.
properties
IUPAC Name |
2-chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24ClNO3/c1-10(2)7-15(13(16)6-14)11(3)8-18-12-4-5-17-9-12/h10-12H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISURMDZFQEMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C(C)COC1CCOC1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2955319.png)
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)propanamide](/img/structure/B2955322.png)


![3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2955329.png)



![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2955333.png)


![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide](/img/structure/B2955339.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2955340.png)
![2-Hydroxy-5-(2-{[(2-methoxyphenyl)methyl]amino}-1,3-thiazol-4-yl)benzamide](/img/structure/B2955342.png)